Cas no 2679939-84-3 ((4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid)

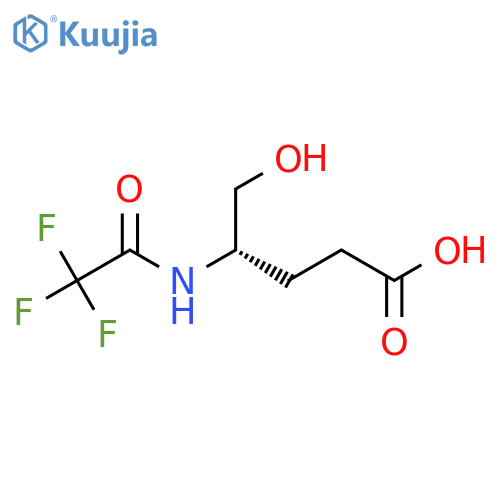

2679939-84-3 structure

商品名:(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28275190

- (4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid

- 2679939-84-3

-

- インチ: 1S/C7H10F3NO4/c8-7(9,10)6(15)11-4(3-12)1-2-5(13)14/h4,12H,1-3H2,(H,11,15)(H,13,14)/t4-/m0/s1

- InChIKey: NJRPYGAIWICORZ-BYPYZUCNSA-N

- ほほえんだ: FC(C(N[C@H](CO)CCC(=O)O)=O)(F)F

計算された属性

- せいみつぶんしりょう: 229.05619229g/mol

- どういたいしつりょう: 229.05619229g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28275190-0.25g |

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |

2679939-84-3 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28275190-0.05g |

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |

2679939-84-3 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28275190-5g |

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |

2679939-84-3 | 5g |

$3520.0 | 2023-09-09 | ||

| Enamine | EN300-28275190-10g |

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |

2679939-84-3 | 10g |

$5221.0 | 2023-09-09 | ||

| Enamine | EN300-28275190-0.1g |

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |

2679939-84-3 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28275190-5.0g |

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |

2679939-84-3 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28275190-0.5g |

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |

2679939-84-3 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28275190-10.0g |

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |

2679939-84-3 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28275190-1g |

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |

2679939-84-3 | 1g |

$1214.0 | 2023-09-09 | ||

| Enamine | EN300-28275190-2.5g |

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid |

2679939-84-3 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 |

(4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

2679939-84-3 ((4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量